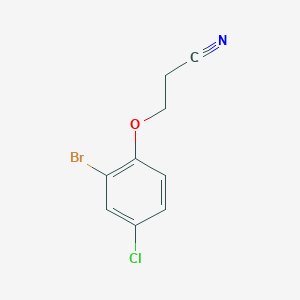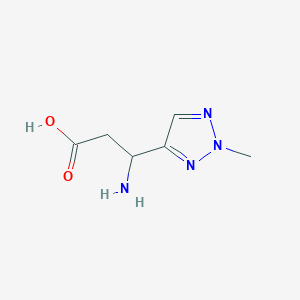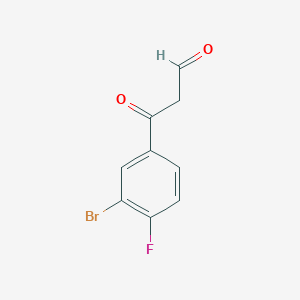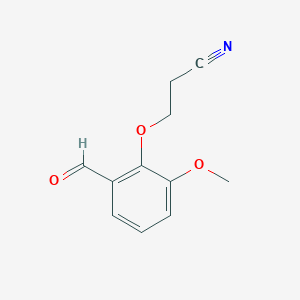
2-Allyl-4-chloro-1-isobutoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-4-chloro-1-isobutoxybenzene is an organic compound with the molecular formula C13H17ClO It is a derivative of benzene, featuring an allyl group, a chlorine atom, and an isobutoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4-chloro-1-isobutoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as flash chromatography with specific eluents like toluene-methanol mixtures are employed to isolate the product .
化学反応の分析
Types of Reactions
2-Allyl-4-chloro-1-isobutoxybenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学的研究の応用
2-Allyl-4-chloro-1-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
作用機序
The mechanism of action of 2-Allyl-4-chloro-1-isobutoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its biological activities .
類似化合物との比較
Similar Compounds
2-Allyl-4-chlorophenol: Similar structure but lacks the isobutoxy group.
4-Chloro-1-isobutoxybenzene: Similar structure but lacks the allyl group.
2-Allylphenol: Similar structure but lacks both the chlorine and isobutoxy groups.
Uniqueness
2-Allyl-4-chloro-1-isobutoxybenzene is unique due to the presence of all three functional groups (allyl, chlorine, and isobutoxy) on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
特性
分子式 |
C13H17ClO |
|---|---|
分子量 |
224.72 g/mol |
IUPAC名 |
4-chloro-1-(2-methylpropoxy)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C13H17ClO/c1-4-5-11-8-12(14)6-7-13(11)15-9-10(2)3/h4,6-8,10H,1,5,9H2,2-3H3 |
InChIキー |
NLSYCLJJECZEDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C=C(C=C1)Cl)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 1'-benzylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B13081411.png)






![(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13081443.png)

![9,10-Dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13081448.png)




